Deferasirox Salicyloyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

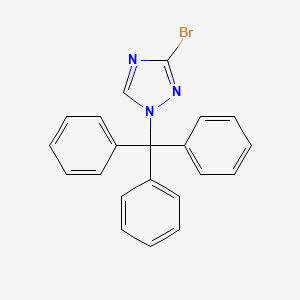

Deferasirox Salicyloyl Ester is an impurity of Deferasirox . Deferasirox is an iron chelator used to treat chronic iron overload caused by blood transfusions . It is also used in patients with non-transfusion-dependent thalassemia syndromes, and in patients with elevated liver iron concentration and serum ferritin .

Synthesis Analysis

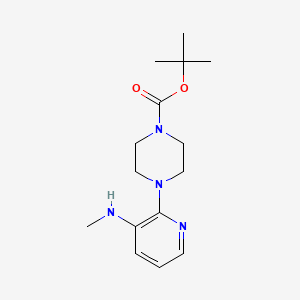

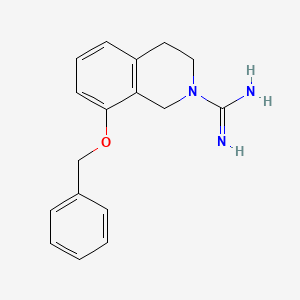

The synthesis of Deferasirox Salicyloyl Ester involves the formation of a complex structure. The chemical name for this compound is 4- (3- (2- ( (2-hydroxybenzoyl)oxy)phenyl)-5- (2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid .Molecular Structure Analysis

The molecular structure of Deferasirox Salicyloyl Ester is complex. It has a molecular formula of C28H19N3O6 and a molecular weight of 493.5 . The structure includes a 1,2,4-triazole ring, which is a key feature of the molecule .Chemical Reactions Analysis

Deferasirox is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . Although deferasirox has very low affinity for zinc and copper, there are variable decreases in the serum concentration of these trace metals after the administration of deferasirox .Physical And Chemical Properties Analysis

Deferasirox is a tridentate ligand, with high affinity and specificity for iron. The active form is highly lipophilic and bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 h post-dose .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Therapeutics

Deferasirox Salicyloyl Ester has been studied for its potential as an organelle-targeting traceable anti-cancer therapeutic . Research indicates that strategic functionalization of deferasirox can produce derivatives that exhibit enhanced activity against A549 lung cancer cells. One such derivative demonstrated improved antiproliferative activity and preferential localization within the lysosome of cancer cells .

Iron Chelation Therapy

As a derivative of deferasirox, this compound plays a significant role in iron chelation therapy (ICT) . It’s particularly used for treating chronic iron overload due to blood transfusions in patients with conditions like thalassaemia. The compound’s high affinity and specificity for iron make it a first-line iron chelator worldwide .

Pharmacokinetics and Pharmacodynamics

The pharmacological profile of Deferasirox Salicyloyl Ester is crucial for treatment tailoring. Studies have shown differences in bioavailability between various formulations, which is essential for optimizing dosage and treatment schedules. This has implications for both the efficacy and safety of treatments for iron-loading anaemias .

Colorimetric Chemosensor

Deferasirox Salicyloyl Ester acts as a colorimetric chemosensor for detecting and quantifying Fe3+ in aqueous samples. This application is vital for various biochemical and industrial processes where monitoring iron levels is crucial .

Organelle-Targeting

The compound’s ability to target specific organelles opens up possibilities for organelle-specific drug delivery systems . This could enhance the efficacy of drugs by concentrating their effects where they are most needed, reducing side effects and improving patient outcomes .

Antiproliferative Activity

Research into Deferasirox Salicyloyl Ester has also highlighted its antiproliferative properties . This is particularly relevant in the context of cancer treatment, where controlling the proliferation of cancer cells is a primary objective .

Wirkmechanismus

Target of Action

Deferasirox Salicyloyl Ester primarily targets iron (Fe3+) . Iron is essential for cell replication, metabolism, and growth . Deferasirox is a tridentate ligand, with high affinity and specificity for iron .

Mode of Action

Deferasirox works by binding to trivalent (ferric) iron, for which it has a strong affinity . Two molecules of deferasirox are capable of binding to one atom of iron . This interaction forms a stable complex that is eliminated via the kidneys .

Biochemical Pathways

The primary biochemical pathway affected by Deferasirox is the iron metabolic pathway. By chelating iron, Deferasirox disrupts the normal iron metabolic processes, leading to a decrease in the serum concentration of iron . This can have downstream effects on various cellular processes that rely on iron, such as DNA synthesis and electron transport.

Pharmacokinetics

Deferasirox is highly lipophilic and is bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1-4 hours post-dose . Its long half-life (t1/2, 11-19 hours) allows a once-daily oral regimen . The main pathway of Deferasirox metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT); a residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D66 . The majority (84%) of Deferasirox and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .

Result of Action

The primary result of Deferasirox’s action is a decrease in the body’s iron levels. This can be beneficial in conditions characterized by iron overload, such as thalassemia and other iron-loading anemias . In addition, Deferasirox has been shown to have antiproliferative activity against certain types of cancer cells, such as pancreatic cancer cells .

Action Environment

The action, efficacy, and stability of Deferasirox can be influenced by various environmental factors. For instance, the bioavailability of Deferasirox can be affected by the presence of food in the stomach at the time of administration . Additionally, factors such as the patient’s age, renal function, and liver function can also influence the pharmacokinetics and pharmacodynamics of Deferasirox .

Safety and Hazards

Zukünftige Richtungen

Deferasirox is the first-line iron chelator worldwide for the treatment of chronic iron overload due to blood transfusions in patients from the age of 2 years and older and for non-transfusion-dependent thalassemia syndromes in patients aged 10 years and older . Future research may focus on its potential use as an anticancer agent .

Eigenschaften

IUPAC Name |

4-[3-[2-(2-hydroxybenzoyl)oxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N3O6/c32-22-10-4-1-7-19(22)26-29-25(30-31(26)18-15-13-17(14-16-18)27(34)35)21-9-3-6-12-24(21)37-28(36)20-8-2-5-11-23(20)33/h1-16,32-33H,(H,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIJCIIYZDKOKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deferasirox Salicyloyl Ester | |

CAS RN |

1395346-28-7 |

Source

|

| Record name | 2-Hydroxybenzoic Acid 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)